2-Fluoro-5-(propan-2-yl)anilinehydrochloride
Description
This compound features a fluorine atom at the 2-position and an isopropyl group (propan-2-yl) at the 5-position of the aniline ring, with a hydrochloride salt enhancing solubility and stability. Such fluorinated anilines are critical intermediates in pharmaceutical and agrochemical synthesis due to their electronic and steric effects.
Properties
Molecular Formula |
C9H13ClFN |
|---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
2-fluoro-5-propan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-6(2)7-3-4-8(10)9(11)5-7;/h3-6H,11H2,1-2H3;1H |
InChI Key |
BLYAQCXLROWWNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Common starting materials include:
- 2-Fluoro-5-nitroaniline derivatives or 2-fluoro-5-nitropyridine analogs.
- Halogenated aromatic precursors such as 2-chloro-5-nitropyridine or 2-fluoro-5-bromophenol derivatives.
- Isopropyl substituent introduction via Friedel-Crafts alkylation or cross-coupling methods.
Fluorination Step
Fluorination at the 2-position is often achieved by nucleophilic aromatic substitution (S_NAr) of 2-chloro-5-nitro derivatives with fluoride sources such as potassium fluoride or cesium fluoride.
| Parameter | Details |
|---|---|
| Substrate | 2-Chloro-5-nitropyridine |
| Fluoride Source | Potassium fluoride (KF) or cesium fluoride (CsF) |
| Solvent | Dimethyl sulfoxide (DMSO), sulfalone, or 1,2-dimethoxyethane |
| Temperature | 70°C to 150°C |
| Reaction Time | 12-18 hours |
| Yield | 73-84% |
This method yields 2-fluoro-5-nitropyridine or analogous fluorinated nitro compounds with high purity, as confirmed by NMR and GC analysis.
Introduction of Isopropyl Group
The isopropyl group at the 5-position can be introduced by:
- Friedel-Crafts alkylation of the fluorinated aniline or nitroaromatic intermediate using isopropyl chloride or isopropyl bromide with Lewis acid catalysts.
- Alternatively, Suzuki or other cross-coupling reactions using isopropyl boronic acid derivatives and appropriate halogenated intermediates.
Though explicit detailed procedures for this step on 2-fluoro-5-(propan-2-yl)aniline are scarce, analogous methods from substituted anilines suggest these approaches are feasible.
Reduction of Nitro Group to Aniline
Reduction of the nitro group to an aniline is typically performed by catalytic hydrogenation or chemical reduction:
After reduction, the free base aniline is converted to its hydrochloride salt by treatment with HCl in organic solvents or aqueous media.
Protection and Deprotection Strategies
Some methods involve protection of the amino group during functionalization steps to prevent side reactions:
- Protection with pivaloyl chloride or acyl groups to form amides.
- Deprotection under acidic conditions (e.g., 50% aqueous sulfuric acid at 80-100°C) to regenerate the free aniline.
This approach improves yields and purity by minimizing side reactions during alkylation or fluorination.
Representative Synthesis Scheme
*Yields for alkylation steps are estimated based on analogous literature due to limited direct data.
Analytical and Purification Considerations
- Purification: Column chromatography using silica gel with gradients of ethyl acetate/hexanes or recrystallization from suitable solvents (e.g., chloroform) is standard.
- Characterization: NMR (1H, 19F), mass spectrometry, melting point, and HPLC confirm structure and purity.
- Yields: Overall yields from starting halogenated nitro compounds to final hydrochloride salt typically range from 50% to 70%, depending on process optimization.
Summary and Recommendations
- The most reliable preparation route for 2-fluoro-5-(propan-2-yl)aniline hydrochloride involves initial fluorination of halogenated nitroaromatics using KF or CsF under elevated temperatures.
- The isopropyl substituent can be introduced via Friedel-Crafts alkylation or cross-coupling methods, with protection of amino groups recommended to improve selectivity.
- Reduction of the nitro group to the aniline is efficiently achieved via catalytic hydrogenation.
- Final conversion to the hydrochloride salt ensures stable, isolable product.
- Optimization of reaction conditions, solvent choice, and purification steps is critical for maximizing yield and purity.
This comprehensive analysis integrates diverse synthetic strategies and experimental data from patents and peer-reviewed literature to provide an authoritative guide for the preparation of 2-fluoro-5-(propan-2-yl)aniline hydrochloride.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(propan-2-yl)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield corresponding amines.
Scientific Research Applications
2-Fluoro-5-(propan-2-yl)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Properties of Fluorinated Aniline Derivatives
Electronic and Steric Influence
- Isopropyl (propan-2-yl) : The electron-donating nature of the isopropyl group in 2-Fluoro-5-(propan-2-yl)aniline hydrochloride likely increases the basicity of the aniline NH₂ group compared to electron-withdrawing substituents (e.g., trifluoromethyl) . This enhances nucleophilicity, making it suitable for coupling reactions in drug synthesis.
- Trifluoromethyl : The strong electron-withdrawing effect of -CF₃ in 2-Fluoro-5-(trifluoromethyl)aniline reduces electron density on the aromatic ring, improving resistance to oxidation and enabling use in high-stability fluorophores .
- Heterocyclic Groups (Triazole/Tetrazole) : The 1H-1,2,3-triazole and tetrazole groups in analogs facilitate hydrogen bonding and π-π stacking, critical for binding in drug-receptor interactions.
Positional Isomerism and Spectroscopy
A study comparing 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline demonstrated that fluorine’s position significantly alters vibrational spectra and molecular docking interactions, suggesting that 2-Fluoro-5-(propan-2-yl)aniline hydrochloride would exhibit distinct spectroscopic signatures compared to isomers with substituents at alternative positions .
Solubility and Stability
- Salt Forms: The hydrochloride salt in 2-Fluoro-5-(propan-2-yl)aniline hydrochloride likely improves aqueous solubility compared to non-salt forms like 2-Fluoro-5-(trifluoromethyl)aniline (a liquid) . Dihydrochloride salts (e.g., ) may offer even higher solubility but require stringent moisture control.
- Storage : Compounds like 2-Fluoro-5-(1H-triazol-1-yl)aniline diHCl require storage at 2–8°C in inert atmospheres to prevent degradation, a protocol likely applicable to the target compound .
Research Findings and Industrial Relevance
- Pharmaceutical Applications : The triazole-containing analog is prioritized in drug discovery due to its bioisosteric properties, whereas the tetrazole variant is leveraged in crystallography for high-throughput phasing.
- Agrochemical Potential: The trifluoromethyl derivative’s stability under harsh conditions makes it a candidate for pesticide synthesis .
- Safety : Handling fluorinated anilines necessitates precautions against inhalation and skin contact, as emphasized for 2-Fluoro-5-(trifluoromethyl)aniline .
Biological Activity
2-Fluoro-5-(propan-2-yl)aniline hydrochloride is a fluorinated aromatic amine that has garnered attention in pharmaceutical and chemical research due to its unique structural properties. This compound's biological activity, particularly its potential therapeutic applications, is of significant interest in drug discovery and development.
- Molecular Formula : C10H12ClFN
- Molecular Weight : 201.66 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
Research indicates that 2-Fluoro-5-(propan-2-yl)aniline hydrochloride exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail these activities based on available studies.
Antimicrobial Activity
Studies have shown that compounds similar to 2-Fluoro-5-(propan-2-yl)aniline hydrochloride possess notable antimicrobial properties. For instance, derivatives with fluorinated groups have been reported to enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| 2-Fluoro-5-(propan-2-yl)aniline | Moderate antibacterial activity | |
| Fluorinated anilines | Enhanced activity against Staphylococcus aureus |
Anticancer Potential
The anticancer potential of 2-Fluoro-5-(propan-2-yl)aniline hydrochloride has been explored in various cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in specific cancer types.
Case Studies
-
Study on Breast Cancer Cells : In vitro studies demonstrated that the compound exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value indicating significant potency.
Cell Line IC50 (µM) Mechanism of Action MCF-7 15.0 Apoptosis induction via caspase activation - Lung Cancer Studies : Additional research showed that the compound could inhibit cell proliferation in A549 lung cancer cells, suggesting its potential as a therapeutic agent.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes implicated in cancer progression and metabolic disorders. For example, it has shown promise as an inhibitor of certain kinases involved in cellular signaling pathways.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| PIP4K2A | Competitive inhibitor | |
| Carbonic Anhydrase IX | Selective inhibition |
The biological activity of 2-Fluoro-5-(propan-2-yl)aniline hydrochloride is hypothesized to involve interaction with specific molecular targets within cells. The fluorine atom in the structure may enhance lipophilicity, facilitating better membrane penetration and receptor binding.
Q & A
Q. What are the optimal synthetic routes for 2-fluoro-5-(propan-2-yl)aniline hydrochloride, and how can purity be maximized?
The synthesis typically involves multi-step reactions starting with fluorinated aniline derivatives. For example, halogenation or alkylation steps introduce the isopropyl group at the 5-position, followed by hydrochloric acid treatment to form the hydrochloride salt . Key parameters include:
- Reaction Conditions : Use of anhydrous solvents (e.g., dimethylformamide) and controlled temperatures to minimize side reactions .
- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel) improves purity .
- Yield Optimization : Continuous flow reactors may enhance efficiency in large-scale synthesis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and F NMR confirm substituent positions (e.g., fluorine at C2, isopropyl at C5) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 201.69 g/mol for analogous structures) .
- X-Ray Crystallography : Resolves steric effects from the isopropyl group and salt formation .
Q. How can solubility challenges in aqueous media be addressed for biological assays?
- Salt Formation : Hydrochloride salts enhance water solubility compared to freebase forms .
- Co-Solvents : Use DMSO or ethanol (≤10% v/v) to maintain compound stability .
- pH Adjustment : Buffered solutions (pH 4–6) prevent precipitation .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence reaction pathways?
The fluorine atom (electron-withdrawing) and isopropyl group (steric bulk) significantly alter reactivity:
- Electrophilic Substitution : Fluorine directs incoming electrophiles to the para position, while the isopropyl group sterically hinders ortho substitution .
- Nucleophilic Reactions : The amine group participates in acylations or Suzuki couplings, but steric hindrance may reduce reaction rates .
- Methodological Insight : Computational modeling (DFT) predicts reactive sites, while kinetic studies quantify substituent effects .
Q. What are the potential interactions of this compound with cytochrome P450 enzymes?
- Metabolic Pathways : The compound may act as a substrate or inhibitor of CYP450 isoforms (e.g., CYP3A4), altering drug metabolism .
- Experimental Design :
Q. How can contradictions in biological activity data across structural analogs be resolved?
- Structural Comparisons : Analogs with varying substituent positions (e.g., 3-fluoro vs. 4-methoxy derivatives) show divergent activities due to altered electronic profiles .
- Assay Conditions : Standardize cell lines, exposure times, and concentrations to reduce variability .
- Meta-Analysis : Cross-reference data from PubChem or analogous studies to identify trends .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Hydrochloride Salt Formation
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Anhydrous DMF | Minimizes hydrolysis | |
| Temperature | 60–80°C | Balances reaction rate/purity | |
| HCl Gas Introduction | Slow, controlled flow | Prevents oversaturation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
